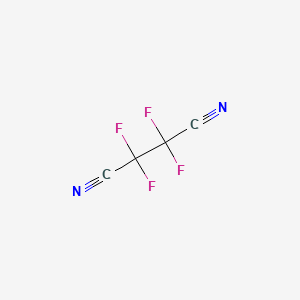
Tetrafluorosuccinonitrile
Descripción general
Descripción
Molecular Structure Analysis
Tetrafluorosuccinonitrile contains a total of 9 bonds. There are 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 triple bonds, and 2 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis
The specific physical and chemical properties of Tetrafluorosuccinonitrile are not provided in the available resources .Aplicaciones Científicas De Investigación
Fluorination Reagents and Medicinal Chemistry : Derivatives of related compounds, such as Tetrafluoroethane β-sultone, are used as fluorinating agents. These derivatives have applications in difluoromethylation and trifluoromethylation reactions, which are significant in the design of drug candidates and the synthesis of novel functional materials. This showcases the importance of tetrafluorosuccinonitrile and related compounds in medicinal chemistry and materials science (Zhang et al., 2014).
Electrophilic Fluorination : Tetrafluorosuccinonitrile-related compounds, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), are utilized in electrophilic fluorination. This method is essential for introducing fluorine into organic molecules, highlighting the broader applications of such compounds in organic chemistry and material synthesis (Singh & Shreeve, 2004).
Uranium Tetrafluoride Production : In nuclear technology, compounds like Uranium Tetrafluoride (UF4), which may involve processes related to tetrafluorosuccinonitrile, are used for producing metallic uranium. This has implications in the manufacture of nuclear fuel for research reactors, showcasing its importance in the nuclear industry (Neto et al., 2017).
Mesoporous Silica Synthesis : Tetrafluoroborate salts, which may be derived from similar processes involving tetrafluorosuccinonitrile, are used as promoters in the sol-gel synthesis of mesoporous silica. This application is vital in materials science for creating materials with specific pore structures and properties (Okabe et al., 2004).
Palladium-Catalyzed Coupling Reactions : Tetrafluoroethylene, closely related to tetrafluorosuccinonitrile, is used in palladium-catalyzed coupling reactions. This application is significant in the field of organofluorine chemistry, which is critical for developing various chemical products (Ohashi et al., 2011).
Tetrafluoroethylene Pyrolysis : Tetrafluoroethylene is also obtained from the pyrolysis of related compounds like pentafluoropropionate salts. This method is important in chemical engineering and industrial chemistry for producing valuable fluorinated compounds (Hercules et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,3,3-tetrafluorobutanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4N2/c5-3(6,1-9)4(7,8)2-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNRRZCWTDUBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C#N)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380806 | |
| Record name | Tetrafluorosuccinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluorosuccinonitrile | |
CAS RN |
663-41-2 | |
| Record name | Tetrafluorosuccinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B1621019.png)



![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)




